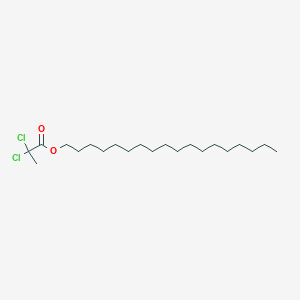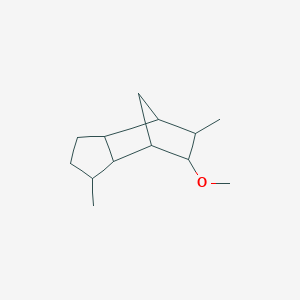
6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene: is a complex organic compound with the molecular formula C12H20O This compound is part of the indene family, characterized by its unique methanoindene structure, which includes a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene typically involves multiple steps, starting from simpler organic molecules. One common method includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the indene ring system.
Methoxylation: Introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction, often using methanol and an acid catalyst.
Methylation: The addition of methyl groups (-CH3) is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, methoxylation, and methylation steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene: A structurally related compound with similar ring systems but different functional groups.
1,5-Dimethylindene: Another related compound with methyl groups but lacking the methoxy group.
Uniqueness
This detailed article provides a comprehensive overview of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
88033-52-7 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
9-methoxy-3,8-dimethyltricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C13H22O/c1-7-4-5-9-10-6-11(12(7)9)13(14-3)8(10)2/h7-13H,4-6H2,1-3H3 |
InChIキー |
DDHRVCKPRRXHBN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C1C3CC2C(C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


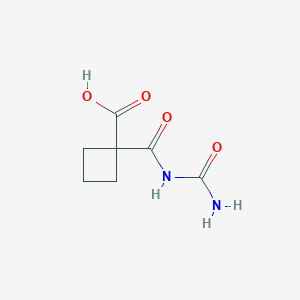
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
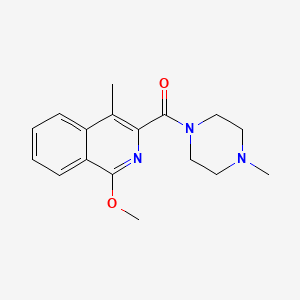
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

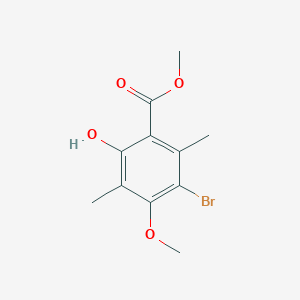
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
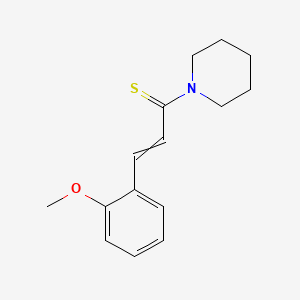
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
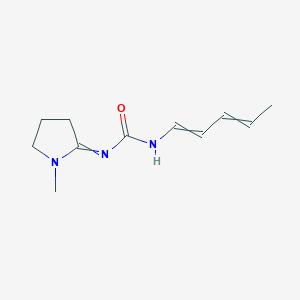
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
